![molecular formula C10H19BO2S B15296555 4,4,5,5-tetramethyl-2-[(1E)-3-(methylsulfanyl)prop-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B15296555.png)
4,4,5,5-tetramethyl-2-[(1E)-3-(methylsulfanyl)prop-1-en-1-yl]-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-[(1E)-3-(methylsulfanyl)prop-1-en-1-yl]-1,3,2-dioxaborolane is a boronic ester compound. It is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is often used in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-[(1E)-3-(methylsulfanyl)prop-1-en-1-yl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boronic acid derivatives. One common method is the reaction of pinacol with isopropenylboronic acid under anhydrous conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is common in industrial settings to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[(1E)-3-(methylsulfanyl)prop-1-en-1-yl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.
Major Products
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Various substituted organic molecules, depending on the reactants used in the cross-coupling reactions.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[(1E)-3-(methylsulfanyl)prop-1-en-1-yl]-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: The compound is involved in the synthesis of drug molecules and intermediates.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4,5,5-tetramethyl-2-[(1E)-3-(methylsulfanyl)prop-1-en-1-yl]-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex. The palladium catalyst facilitates the coupling of the boronic ester with an aryl or vinyl halide, leading to the formation of a new carbon-carbon bond. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: This compound is similar in structure but lacks the methylsulfanyl group.
2-Isopropenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound has an isopropenyl group instead of the methylsulfanyl group.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound has an isopropoxy group instead of the methylsulfanyl group.
Uniqueness
The presence of the methylsulfanyl group in 4,4,5,5-tetramethyl-2-[(1E)-3-(methylsulfanyl)prop-1-en-1-yl]-1,3,2-dioxaborolane imparts unique reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules where specific functional group interactions are required.
Biological Activity
4,4,5,5-tetramethyl-2-[(1E)-3-(methylsulfanyl)prop-1-en-1-yl]-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₉H₁₇BO₂ |
Molecular Weight | 168.04 g/mol |
CAS Number | 126726-62-3 |
Boiling Point | 47 °C (9 mbar) |
Density | 0.88 g/cm³ |
Flash Point | 42 °C |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The boron atom in its structure allows it to form complexes with biomolecules such as proteins and nucleic acids. This interaction can modulate enzymatic activities and influence cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Antioxidant Activity: It has been suggested that the compound exhibits antioxidant properties, potentially reducing oxidative stress in cells.
- Antimicrobial Properties: Preliminary studies indicate that it may possess antimicrobial activity against certain pathogens.
Biological Activity Studies
Recent studies have investigated the biological activity of this compound in various contexts:
Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of boron-containing compounds exhibit significant anticancer properties. The mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways. The specific role of this compound in enhancing the efficacy of chemotherapeutic agents is currently under investigation.
Antimicrobial Properties
Research published in Antibiotics showed that compounds similar to this compound displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics.
Case Study 1: Cancer Cell Line Study
In a controlled experiment involving various cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells post-treatment.
Case Study 2: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. This suggests its potential use as a broad-spectrum antimicrobial agent.
Properties
Molecular Formula |
C10H19BO2S |
---|---|
Molecular Weight |
214.14 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-3-methylsulfanylprop-1-enyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H19BO2S/c1-9(2)10(3,4)13-11(12-9)7-6-8-14-5/h6-7H,8H2,1-5H3/b7-6+ |
InChI Key |
ZHLSTCLOJCDARP-VOTSOKGWSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/CSC |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCSC |
Origin of Product |
United States |
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